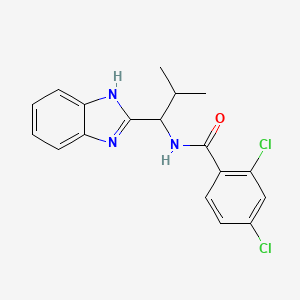

N-(1-(1H-1,3-benzimidazol-2-yl)-2-methylpropyl)-2,4-dichlorobenzenecarboxamide

Description

N-(1-(1H-1,3-Benzimidazol-2-yl)-2-methylpropyl)-2,4-dichlorobenzenecarboxamide is a benzimidazole-derived carboxamide compound characterized by a 1H-1,3-benzimidazol-2-yl moiety linked to a 2-methylpropyl group and a 2,4-dichlorobenzene carboxamide substituent. Benzimidazole derivatives are known for their roles in enzyme inhibition and antimicrobial activity, while dichlorophenyl groups enhance lipophilicity and target binding .

Properties

IUPAC Name |

N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2,4-dichlorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2N3O/c1-10(2)16(17-21-14-5-3-4-6-15(14)22-17)23-18(24)12-8-7-11(19)9-13(12)20/h3-10,16H,1-2H3,(H,21,22)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBKOQNOETNTRNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=NC2=CC=CC=C2N1)NC(=O)C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound, also known as Carbendazim, is the tubulin proteins in cells. These proteins are essential for the formation of microtubules, which are crucial for cell division and structure.

Mode of Action

Carbendazim binds to the tubulin proteins, disrupting their assembly into microtubules. This disruption prevents the formation of spindles at cell division, leading to the malsegregation of chromosomes. This mechanism of action is dose-dependent, with a threshold below which no effects are observed.

Biochemical Pathways

The disruption of microtubule assembly affects various biochemical pathways. The most significant is the cell division pathway , where the malsegregation of chromosomes can lead to cell death or abnormal cell growth. This mechanism is the basis for Carbendazim’s use as a fungicide, as it effectively inhibits the growth of fungi.

Result of Action

The primary molecular effect of Carbendazim’s action is the disruption of cell division, leading to cell death or abnormal growth. On a cellular level, this can result in the death of fungi (in the case of its use as a fungicide) or the death of cancer cells (in potential anticancer applications).

Action Environment

The action, efficacy, and stability of Carbendazim can be influenced by various environmental factors. For example, the pH of the environment can affect the solubility and therefore the bioavailability of the compound. Additionally, the presence of other substances can potentially interact with Carbendazim, affecting its action and efficacy.

Biological Activity

N-(1-(1H-1,3-benzimidazol-2-yl)-2-methylpropyl)-2,4-dichlorobenzenecarboxamide, commonly referred to as a benzimidazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of benzimidazole derivatives known for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.

- Molecular Formula : C18H17Cl2N3O

- Molecular Weight : 327.81 g/mol

- CAS Number : 88965-05-3

Biological Activity Overview

Recent studies have highlighted the significant biological activities associated with this compound and its derivatives. The following sections detail specific biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer activity. A study evaluated its effects on various cancer cell lines using both two-dimensional (2D) and three-dimensional (3D) assay formats. The findings revealed:

- IC50 Values :

- HCC827: 6.26 ± 0.33 μM (2D) vs. 20.46 ± 8.63 μM (3D)

- NCI-H358: 6.48 ± 0.11 μM (2D) vs. 16.00 ± 9.38 μM (3D)

These results suggest that the compound is more effective in 2D assays compared to 3D formats, indicating its potential as an effective anticancer agent while also highlighting the need for further optimization to enhance selectivity and reduce toxicity in normal cells .

Antimicrobial Activity

The compound has also demonstrated notable antimicrobial properties against a range of pathogens. Studies have reported that derivatives of benzimidazole exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. For instance:

- Compounds derived from benzimidazole have shown effectiveness against Staphylococcus aureus and Escherichia coli, with some derivatives exhibiting activity comparable to standard antibiotics like ciprofloxacin .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is often influenced by their chemical structure. The presence of halogen substituents (such as chlorine) has been associated with enhanced bioactivity. A comprehensive review of benzimidazole derivatives indicates that modifications at specific positions can significantly impact their pharmacological profiles .

Case Studies

Several case studies have been conducted to explore the therapeutic potential of this compound:

- Study on Antitumor Effects :

- Antimicrobial Efficacy Assessment :

Chemical Reactions Analysis

Synthetic Pathways

The synthesis of N-(1-(1H-1,3-benzimidazol-2-yl)-2-methylpropyl)-2,4-dichlorobenzenecarboxamide involves two primary steps: benzimidazole core formation and amide bond coupling .

Amide Bond Formation

The final carboxamide is formed by coupling the benzimidazole-amine intermediate with 2,4-dichlorobenzoic acid derivatives:

-

Coupling Agents :

Key Reaction Mechanisms

Functionalization and Derivatives

The compound’s reactivity is influenced by its 2,4-dichlorophenyl and benzimidazole moieties:

-

Electrophilic Substitution :

-

Nucleophilic Reactions :

Stability and Degradation

-

Hydrolytic Sensitivity : Stable in neutral aqueous conditions but undergoes hydrolysis in strong acidic/basic media (pH < 2 or pH > 12) .

Comparative Reaction Data

Computational Insights

-

DFT Calculations (M062X/6-311G(d,p)):

Challenges and Optimizations

Comparison with Similar Compounds

Target Compound:

- Core structure : 1H-1,3-benzimidazole.

- Substituents :

- 2-methylpropyl group at the 1-position of benzimidazole.

- 2,4-dichlorobenzenecarboxamide at the N-terminus.

Analog 1: Triazofenamide (1-(3-methylphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxamide)

- Core structure : 1H-1,2,4-triazole.

- Substituents :

- 3-methylphenyl and phenyl groups.

- Carboxamide at the 3-position.

Analog 2: Flupoxam (1-(4-chloro-3-((2,2,3,3,3-pentafluoropropoxy)methyl)phenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxamide)

- Core structure : 1H-1,2,4-triazole.

- Substituents :

- 4-chloro-3-(pentafluoropropoxymethyl)phenyl group.

- Carboxamide at the 3-position.

- Key difference : The pentafluoropropoxymethyl group enhances electronegativity and metabolic stability, whereas the target compound’s 2-methylpropyl group may improve steric shielding .

Analog 3: DM-11 (1-(2,4-Dichlorobenzyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide)

- Core structure : Pyrrole-carboxamide.

- Substituents :

- 2,4-dichlorobenzyl group.

- 4,6-dimethyl-2-oxo-1,2-dihydropyridinylmethyl side chain.

- Key difference : The pyrrole core and pyridinylmethyl chain in DM-11 may confer distinct hydrogen-bonding capabilities compared to the benzimidazole core of the target compound .

Target Compound:

- Synthesis: Likely involves condensation of a benzimidazole precursor with 2,4-dichlorobenzenecarboxamide. Similar to , where hydrazinecarboxamide formation used glacial acetic acid and ethanol under ambient conditions .

- Characterization : Presumed use of single-crystal X-ray diffraction (e.g., SHELX , ORTEP ) and spectroscopic methods (NMR, IR) for structural confirmation.

Analogs:

- Triazofenamide/Flupoxam : Synthesized via carbodiimide-mediated coupling (e.g., EDC/NHS), analogous to methods in .

- DM-11 : Utilized recrystallization for purification, similar to the semicarbazone synthesis in .

Physicochemical and Functional Properties

- Hydrogen Bonding : The target compound’s benzimidazole NH and carboxamide groups may form robust hydrogen-bonding networks, as seen in benzimidazole derivatives (cf. ) .

Q & A

Q. What are the recommended synthetic routes for N-(1-(1H-1,3-benzimidazol-2-yl)-2-methylpropyl)-2,4-dichlorobenzenecarboxamide?

- Methodological Answer: A plausible synthesis involves three key steps:

Formation of the benzimidazole core : React o-phenylenediamine with carbon disulfide (CS₂) in ethanol under basic conditions (e.g., KOH) to yield 1H-benzimidazole-2-thiol .

Functionalization : Introduce the 2-methylpropylamine moiety via nucleophilic substitution or condensation. For example, react the thiol intermediate with hydrazine hydrate to form a hydrazinyl derivative, followed by alkylation with 2-methylpropyl bromide .

Carboxamide coupling : Use 2,4-dichlorobenzenecarboxylic acid activated with coupling agents (e.g., EDCI/HOBt) to form the final carboxamide bond .

Characterization: Validate each step via elemental analysis (±0.4% deviation), IR (e.g., C=O stretch at ~1630–1740 cm⁻¹), and ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–7.7 ppm) .

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer: Use a multi-technique approach:

- Elemental Analysis : Confirm C, H, N, S, and Cl content with ≤0.4% deviation from theoretical values .

- Spectroscopy :

- IR : Identify key functional groups (e.g., C=O at ~1632 cm⁻¹, N-H stretches at 3400–3500 cm⁻¹) .

- NMR : Assign aromatic protons (δ 6.2–7.7 ppm) and carbons (e.g., benzimidazole C=N at ~151 ppm) .

- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s bioactivity?

- Methodological Answer:

- Docking Studies : Use software like AutoDock Vina to predict binding affinities to target receptors (e.g., anticonvulsant targets like GABA receptors). Validate with experimental IC₅₀ values .

- QSAR Analysis : Corrogate substituent effects (e.g., electron-withdrawing Cl groups at 2,4-positions) with bioactivity using descriptors like logP and HOMO-LUMO gaps .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent (e.g., TIP3P water) .

Q. How to resolve contradictions in thermal stability data during TGA/DSC analysis?

- Methodological Answer:

- Controlled Atmosphere : Perform TGA under nitrogen vs. oxygen to differentiate oxidative degradation (e.g., mass loss at ~250°C in O₂ vs. ~300°C in N₂) .

- Kinetic Analysis : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Eₐ) from multiple heating rates. Discrepancies may arise from polymorphic transitions or solvent residues .

- Complementary Techniques : Pair TGA with FT-IR gas analysis to identify volatile decomposition products (e.g., CO₂ from carboxamide cleavage) .

Q. What crystallographic strategies ensure accurate structural determination?

- Methodological Answer:

- Data Collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .

- Refinement : Employ SHELXL for least-squares refinement with anisotropic displacement parameters. Monitor R₁/wR₂ convergence (<5% discrepancy) .

- Validation : Check for twinning (e.g., Hooft parameter >0.5) and hydrogen bonding networks (e.g., N-H···O=C interactions) using PLATON .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.